Oral Bioavailability: Compound 43 (Fpo = 91%) vs. THQ-Based nNOS Inhibitors (Fpo = 18% and 60%)
Compound 43 demonstrates an oral bioavailability (Fpo) of 91% in rats [2]. This represents a 5.1-fold improvement over the prototypical tetrahydroquinoline (THQ)-based nNOS inhibitor compound 1 (Fpo = 18%) and a 1.5-fold improvement over the optimized THQ compound 47 (Fpo = 60%) from the same research group [1]. The exceptionally high Fpo of 43 is attributed to the indoline scaffold design, which improves physicochemical properties relative to the THQ core [2]. The assay system was rat pharmacokinetic studies with oral and intravenous administration.
| Evidence Dimension | Oral Bioavailability (Fpo) |
|---|---|
| Target Compound Data | Fpo = 91% (rat) [2] |
| Comparator Or Baseline | THQ compound 1: Fpo = 18%; THQ compound 47: Fpo = 60% (both rat) [1] |
| Quantified Difference | 5.1-fold higher than compound 1; 1.5-fold higher than compound 47 |
| Conditions | Rat pharmacokinetic studies; oral and intravenous dosing [1][2] |
Why This Matters
Oral bioavailability is a critical determinant of preclinical developability; compound 43's Fpo of 91% substantially exceeds that of the most advanced THQ analog (60%), reducing the oral dose required for efficacy and improving the probability of successful translation to clinical studies.
- [1] Ramnauth J, Speed J, Maddaford SP, Dove P, Annedi SC, Renton P, Rakhit S, Andrews J, Silverman S, Mladenova G, Zinghini S, Nair S, Catalano C, Lee DK, De Felice M, Porreca F. J. Med. Chem. 2012;55(6):2882-2893. View Source
- [2] Annedi SC, Maddaford SP, Ramnauth J, Renton P, Rybak T, Silverman S, Rakhit S, Mladenova G, Dove P, Andrews JS, Zhang D, Porreca F. Eur. J. Med. Chem. 2012;55:94-107. View Source
